5-Methyl-1H-imidazol-4-amine
Overview
Description
5-Methyl-1H-imidazol-4-amine is an organic compound with the molecular formula C4H7N3. It has a molecular weight of 97.11850 . Imidazole, the core structure of this compound, is a key component in many biological and pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazoles, including 5-Methyl-1H-imidazol-4-amine, has seen significant advances recently . The methodologies for their synthesis focus on the bonds constructed during the formation of the imidazole . For instance, one method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction proceeds via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis
The molecular structure of 5-Methyl-1H-imidazol-4-amine consists of a five-membered ring with three carbon atoms and two nitrogen atoms . The imidazole ring is a planar 5-membered ring and exists in two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazoles are versatile in chemical reactions due to their unique structure . They are key components in functional molecules used in various applications, from pharmaceuticals to agrochemicals . The bonds formed during the reaction are a crucial aspect of these methodologies .Physical And Chemical Properties Analysis
5-Methyl-1H-imidazol-4-amine is a solid compound . Imidazole, its core structure, is a highly polar compound, soluble in water, producing a mildly alkaline solution . It’s also highly soluble in other polar solvents .Safety and Hazards
Future Directions
The future of imidazole research is promising, with recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . Therefore, the development of novel methods for their synthesis is of strategic importance .
properties
IUPAC Name |
5-methyl-1H-imidazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-3-4(5)7-2-6-3/h2H,5H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZKKIYWHYCKLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515283 | |
Record name | 5-Methyl-1H-imidazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1H-imidazol-4-amine | |
CAS RN |
25271-84-5 | |
Record name | 5-Methyl-1H-imidazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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